

# Spectroscopic analysis of C.I. Vat Blue 22 (UV-Vis, FTIR, NMR)

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## Compound of Interest

Compound Name: C.I. Vat blue 22

Cat. No.: B1619531

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## Spectroscopic Analysis of C.I. Vat Blue 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **C.I. Vat Blue 22** (CAS No. 6373-20-2), a tetrachlorinated violanthrone dye. While specific spectral data for **C.I. Vat Blue 22** is not readily available in the public domain, this document presents a detailed analysis of its parent compound, violanthrone, and closely related derivatives. This information serves as a valuable reference for researchers working with this class of compounds, offering insights into their structural characterization through UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Introduction to C.I. Vat Blue 22

**C.I. Vat Blue 22**, with the chemical formula  $C_{34}H_{12}Cl_4O_2$ , belongs to the violanthrone class of vat dyes.<sup>[1]</sup> These dyes are characterized by their excellent fastness properties, making them suitable for various applications. The core structure is a large, conjugated aromatic system, which is responsible for its color and spectroscopic properties. The presence of four chlorine atoms in **C.I. Vat Blue 22** is expected to influence its electronic and vibrational properties compared to the unsubstituted violanthrone.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For large conjugated systems like violanthrone, the absorption spectrum is typically characterized by strong  $\pi \rightarrow \pi^*$  transitions in the visible region.

#### Expected Spectral Characteristics for **C.I. Vat Blue 22**:

Based on data from the related compound violanthrone-78, which exhibits absorption maxima at 535 nm and 580 nm, it is anticipated that **C.I. Vat Blue 22** will also absorb strongly in the 500-600 nm range. The chlorination may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum depending on the positions of the chlorine atoms on the violanthrone core.

Table 1: UV-Vis Spectroscopic Data of a Violanthrone Derivative

Compound	Solvent	$\lambda_{\text{max}}$ (nm)
Violanthrone-78	Not Specified	535, 580

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and obtaining a molecular fingerprint of a compound. The FTIR spectrum of violanthrone and its derivatives is dominated by vibrations of the aromatic rings and the carbonyl groups.

#### Expected Spectral Characteristics for **C.I. Vat Blue 22**:

The FTIR spectrum of **C.I. Vat Blue 22** is expected to show characteristic peaks for the C=O stretching of the quinone structure and the C=C stretching of the aromatic rings. A study on violanthrone-79 identified key vibrational modes in the  $1550\text{--}1700\text{ cm}^{-1}$  region, corresponding to carbonyl stretching and in-plane ring breathing.<sup>[2][3]</sup> The presence of C-Cl bonds in **C.I. Vat Blue 22** will also give rise to characteristic stretching and bending vibrations, typically in the  $800\text{--}600\text{ cm}^{-1}$  region.

Table 2: Key FTIR Vibrational Modes for Violanthrone

Vibrational Mode	Frequency Range (cm <sup>-1</sup> )
Carbonyl (C=O) Stretching	1650 - 1700
In-plane Aromatic Ring Breathing	1550 - 1600
C-Cl Stretching	800 - 600

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily <sup>1</sup>H and <sup>13</sup>C, allowing for the elucidation of the molecular structure. Due to the low solubility of violanthrone dyes, obtaining high-resolution NMR spectra can be challenging.

### Expected Spectral Characteristics for **C.I. Vat Blue 22**:

The <sup>1</sup>H NMR spectrum of **C.I. Vat Blue 22** is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The number and splitting pattern of these signals will depend on the substitution pattern of the chlorine atoms. The <sup>13</sup>C NMR spectrum will show a larger number of signals corresponding to the 34 carbon atoms in the structure. The chemical shifts will be influenced by the presence of the carbonyl groups and the chlorine substituents. As a reference, the NMR data for a mono-chlorinated violanthrone derivative is provided below.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Data for a Mono-chlorinated Violanthrone-79 Derivative in CDCl<sub>3</sub>

Nucleus	Chemical Shift (ppm)
<sup>1</sup> H	9.14 (d), 8.58 (s), 8.48 (d), 8.43 (dd), 8.35 (dd), 8.19 (d), 7.80 (m), 7.58 (m)
<sup>13</sup> C	182.17, 181.63, 155.82, 155.51, 135.08, 135.04, 133.19, 133.04, 131.22, 131.13, 131.03, 130.68, 130.41, 130.03, 129.50, 129.48, 128.29, 128.23, 127.98, 127.92, 127.12, 126.99, 126.93, 126.87, 126.22, 124.76, 122.85, 122.71, 121.95, 120.58, 115.88, 115.54, 111.95, 111.12

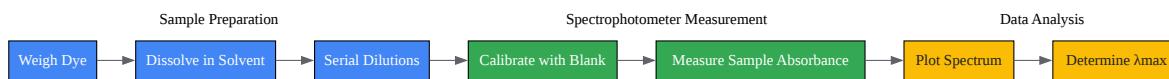
Note: This data is for a related compound and serves as an illustrative example. The actual chemical shifts for **C.I. Vat Blue 22** will vary.

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of vat dyes are crucial for obtaining reliable and reproducible data.

### UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., chloroform, dimethylformamide) of known concentration. Vat dyes are often poorly soluble in common solvents, so careful selection and sonication may be required.
- Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations.
- Instrumentation: Use a calibrated UV-Vis spectrophotometer.
- Blank Measurement: Record the absorbance of the pure solvent in a cuvette to use as a blank.
- Sample Measurement: Record the absorbance spectra of the dye solutions over a relevant wavelength range (e.g., 300-800 nm).
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).



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Caption: Experimental workflow for UV-Vis spectroscopic analysis.

## FTIR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount of the dry dye sample.
  - Mix the ground sample with dry potassium bromide (KBr) powder in a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
  - Place a small amount of the solid dye sample directly onto the Attenuated Total Reflectance (ATR) crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a calibrated FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
- Sample Spectrum: Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

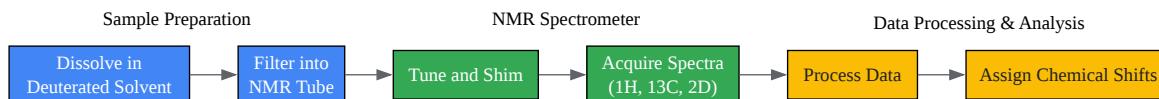


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Caption: Experimental workflow for FTIR spectroscopic analysis.

# NMR Spectroscopy Protocol

- Sample Preparation:
  - Dissolve an appropriate amount of the dye (typically 5-20 mg for  $^1\text{H}$ , 20-100 mg for  $^{13}\text{C}$ ) in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated dimethyl sulfoxide). Solubility can be a significant challenge.
  - Filter the solution into a clean NMR tube to remove any particulate matter.
- Instrumentation: Use a high-field NMR spectrometer.
- Shimming: Shim the magnetic field to ensure homogeneity.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing and Analysis:
  - Process the raw data (Fourier transform, phase correction, baseline correction).
  - Integrate the  $^1\text{H}$  signals and determine their multiplicities.
  - Assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for complex structures.



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Caption: Experimental workflow for NMR spectroscopic analysis.

## Conclusion

The spectroscopic analysis of **C.I. Vat Blue 22** and related violanthrone dyes relies on a combination of UV-Vis, FTIR, and NMR techniques. While obtaining a complete set of spectral data for **C.I. Vat Blue 22** requires further experimental work, the information presented in this guide for its parent and mono-chlorinated analogues provides a solid foundation for its characterization. The detailed experimental protocols and workflows outlined herein offer a practical guide for researchers in the field.

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